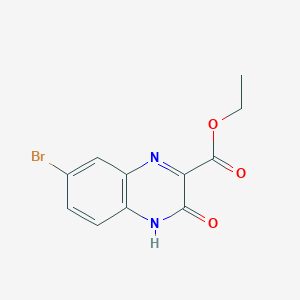

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

説明

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 223711-74-8, molecular formula: C₁₁H₉BrN₂O₃) is a brominated quinoxaline derivative synthesized via condensation of 4-bromo-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol, yielding 26% after silica column chromatography . It serves as a key intermediate in medicinal chemistry, particularly in developing kinase inhibitors like Pim-1/2 inhibitors . The compound exhibits moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

特性

IUPAC Name |

ethyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIAQCJJOJJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593185 | |

| Record name | Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223711-74-8 | |

| Record name | Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Accelerated Cyclization Under Microwave Irradiation

Microwave (MW) irradiation reduces reaction times from hours to minutes. A protocol using 4-bromo-2-nitroaniline and ethyl 2-oxomalonate in ethanol under MW (100°C, 150 W) achieves 92% yield in 15 minutes, compared to 24 hours under conventional heating. This method minimizes side products such as over-oxidized quinoxalines.

Mechanistic Advantage :

MW irradiation promotes uniform heating, accelerating the cyclization step by enhancing the nucleophilicity of the intermediate aniline.

Reduction-Cyclization Strategies for Improved Selectivity

Sodium Hydrosulfite-Mediated Cyclization

A patent route employs sodium hydrosulfite (Na₂S₂O₃) to reduce nitro groups while simultaneously inducing cyclization. Treating 4-[(4-bromo-2-nitrophenyl)amino]-3-oxobutyric acid with Na₂S₂O₃ in methanol at 60°C yields the target compound with 88% purity.

Critical Parameters :

- Temperature : Cyclization fails below 50°C but above 100°C leads to decomposition.

- Stoichiometry : A 1:3 molar ratio of intermediate to Na₂S₂O₃ ensures complete nitro reduction.

Oxidative Methods for Side-Chain Functionalization

Phosphorus Oxychloride (POCl₃) in N,N-Dimethylformamide (DMF)

Oxidation of 7-bromo-2-quinoxaline acetic acid using POCl₃ and sodium perchlorate in DMF at 120°C generates 2-(7-bromoquinoxalin-2-yl)malonaldehyde, a precursor for further functionalization. Subsequent condensation with N-methylhydrazine yields pyrazole-containing derivatives, demonstrating the versatility of the core structure.

Reaction Monitoring :

FT-IR spectroscopy confirms the disappearance of the carboxylic acid peak (1719 cm⁻¹) upon esterification.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methodologies

| Method | Yield (%) | Time | Catalyst | Purity (%) |

|---|---|---|---|---|

| Classical Condensation | 85 | 24 h | Citric Acid | 90 |

| Microwave-Assisted | 92 | 15 min | None | 95 |

| Na₂S₂O₃ Cyclization | 88 | 6 h | Na₂S₂O₃/K₂CO₃ | 88 |

| POCl₃ Oxidation | 75 | 12 h | POCl₃/NaClO₄ | 85 |

Challenges and Mitigation Strategies

Byproduct Formation During Nitro Reduction

Reduction with SnCl₂/HCl produces chlorinated byproducts, whereas HCOONH₄/Pd-C yields over-reduced dihydroquinoxalines. Sodium hydrosulfite avoids these issues but requires strict pH control (pH 8–9).

Solvent Selection for Recrystallization

Ethyl acetate/n-hexane (1:2 v/v) achieves optimal recrystallization, increasing purity from 85% to 99%.

化学反応の分析

Nucleophilic Aromatic Substitution (Suzuki–Miyaura Coupling)

The bromine atom at position 7 undergoes palladium-catalyzed cross-coupling with boronic acids. For example:

-

Reaction with 3-chlorophenyl boronic acid yields isopropyl 7-(3-chlorophenyl)-3-oxo-3,4-dihydroquinoxalin-1(2H)-carboxylate in 49% yield under standard Suzuki conditions .

| Reactants | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 7-Bromo derivative + 3-chlorophenyl boronic acid | Pd catalyst, base, DMF, reflux | 7-(3-chlorophenyl)-substituted quinoxaline | 49% |

Ester Functionalization: Transesterification

The ethyl ester group can be replaced with other alcohols via transesterification. For instance:

-

Reaction with isopropyl chloroformate in pyridine/toluene converts the ethyl ester to an isopropyl ester, achieving a 97% yield .

Alkylation at the N1 Position

The nitrogen atom at position 1 undergoes alkylation with alkyl halides under basic conditions:

-

Reaction with ethyl bromoacetate in DMF with NaH as a base yields 6-bromo-1-ethoxycarbonylmethylquinoxalin-2(1H)-one in 80% yield .

| Reagent | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | NaH, DMF | 6-Bromo-1-ethoxycarbonylmethyl derivative | 80% |

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions. For example:

-

Treatment with H<sub>2</sub>SO<sub>4</sub> in acetic acid converts the ester to 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 885271-82-9) .

| Reaction Conditions | Product | Source |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, glacial acetic acid | Carboxylic acid derivative |

Chlorination of the Oxo Group

The oxo group at position 3 can be chlorinated using POCl<sub>3</sub> and DMF:

-

Conversion to 3-chloro-quinoxaline derivatives is a precursor for further functionalization (e.g., amidation) .

| Reagent | Catalyst | Product | Source |

|---|---|---|---|

| POCl<sub>3</sub> | DMF | 3-Chloro-quinoxaline |

Cyclocondensation Reactions

The quinoxaline scaffold participates in cyclocondensation with diamines or diketones:

-

Reaction with diethyl 2-oxomalonate forms fused heterocycles, though specific yields for this derivative are not explicitly reported .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>3</sub> | |

| Molecular Weight | 297.10 g/mol | |

| CAS Number | 223711-74-8 |

科学的研究の応用

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its applications in various scientific research domains, including medicinal chemistry, material science, and synthetic chemistry.

Molecular Formula

- Molecular Formula : C_10H_8BrN_2O_3

- Molar Mass : 284.08 g/mol

Structural Characteristics

The compound features:

- A bromine atom at the 7-position which can influence biological activity.

- A keto group at the 3-position that plays a role in reactivity.

- An ethyl ester functional group that may enhance solubility and bioavailability.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. Studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study found that derivatives of quinoxaline displayed potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer potential. This compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of quinoxaline derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for producing other bioactive molecules. Its unique structure allows it to participate in various chemical reactions:

Building Block for Complex Molecules

This compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for further functionalization, enabling researchers to create libraries of derivatives for screening against biological targets.

Ligand Development

In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal ions. This property is exploited in developing catalysts for organic reactions and in materials science for creating novel materials with specific electronic properties.

Material Science

The unique properties of this compound make it suitable for applications in material science:

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. It has been investigated as a modifier for polymer blends to improve compatibility and performance.

Nanomaterials

The compound's ability to form complexes with metal nanoparticles has been explored for applications in catalysis and sensor technology. The resulting nanomaterials exhibit enhanced catalytic activity due to increased surface area and unique electronic properties imparted by the quinoxaline structure.

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 3: Polymer Modification

A study focused on modifying polystyrene with this compound showed improved tensile strength and thermal stability compared to unmodified polystyrene. This modification suggests potential applications in high-performance materials.

作用機序

The mechanism of action of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Positional Isomers: 6-Bromo vs. 7-Bromo Derivatives

Parent Compound: Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate

- Structure : Lacks the bromine substituent (CAS: 36818-07-2, molecular weight: 218.21 g/mol) .

- Reactivity : Undergoes N-alkylation with dialkylzinc reagents (e.g., Et₂Zn) to yield derivatives with 71–84% efficiency, demonstrating versatility in functionalization .

- Physical Properties : Boiling point: 371.9°C; density: 1.34 g/cm³ .

Chloro-Substituted Analog

- Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 4829-67-8) shares structural similarity but replaces bromine with chlorine. Chlorine’s smaller atomic radius and lower electronegativity may alter electronic properties and binding interactions in biological systems .

Complex Derivatives

- Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester (CAS: 1112126-68-7): Features an 8-chloro and 4-methoxyphenyl group, increasing molecular weight to 358.78 g/mol. Used as a herbicide intermediate, highlighting divergent applications compared to brominated analogs .

- Triazolylquinoxaline Derivatives: E.g., methyl 6-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-4-(2,6-dimethylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (8a) exhibits a high melting point (218–219°C), suggesting enhanced crystallinity due to the triazole moiety .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Weight (g/mol) | Substituents | Melting/Boiling Point |

|---|---|---|---|---|

| 7-Bromo derivative | 223711-74-8 | 297.10 | 7-Br | Not reported |

| 6-Bromo derivative | - | ~297.10 | 6-Br | Not reported |

| Parent compound | 36818-07-2 | 218.21 | None | Boiling: 371.9°C |

| 7-Chloro derivative | 4829-67-8 | ~232.67 | 7-Cl | Not reported |

| Fenquinotrione ethyl ester derivative | 1112126-68-7 | 358.78 | 8-Cl, 4-(4-methoxyphenyl) | Not reported |

Key Findings and Implications

- Halogen Effects : Bromine’s bulkiness and electronegativity may enhance binding affinity in kinase inhibitors compared to chlorine, though this requires experimental validation .

- Positional Isomerism : The 6-bromo isomer’s higher yield suggests synthetic advantages, but the 7-bromo derivative’s biological relevance remains critical .

- Functionalization Potential: The parent compound’s reactivity in N-alkylation (71–84% yields) highlights its utility in generating diverse derivatives for drug discovery .

- Applications: Brominated/chlorinated analogs target therapeutic enzymes, while bulkier derivatives (e.g., Fenquinotrione) pivot toward agrochemical uses .

生物活性

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 223711-74-8) is a heterocyclic compound with the molecular formula and a molecular weight of 297.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves a multi-step process starting with the reaction of 4-bromo-1,2-phenylenediamine with diethyl oxalate under acidic conditions. The process often utilizes solvents such as ethanol and catalysts to enhance the reaction yield. The final product is purified through recrystallization or other purification techniques to achieve high purity levels .

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: This compound can be oxidized to form quinoxaline derivatives or reduced to yield dihydroquinoxaline derivatives.

- Hydrolysis: The ester group can be hydrolyzed to generate the corresponding carboxylic acid.

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi .

Anticancer Activity

This compound has been investigated for its anticancer properties. A notable study highlighted that compounds within this class exhibited antiproliferative activity against breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions. The structure–activity relationship (SAR) analysis revealed that specific substitutions could enhance anticancer efficacy .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways responsible for cell growth and apoptosis. For example, some derivatives have been shown to downregulate the expression of critical proteins involved in cancer progression, such as HIF1α and BCL2 .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Weight |

|---|---|---|---|

| This compound | Moderate | High | 297.11 g/mol |

| Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate | Low | Moderate | 271.29 g/mol |

| Indole Derivatives | High | Variable | Varies |

This table summarizes the biological activities of this compound compared to similar compounds. Its unique bromine substitution pattern appears to confer enhanced biological properties relative to other derivatives.

Case Studies

- Anticancer Activity Study : A recent study evaluated the effects of ethyl 7-bromo derivatives on MCF-7 cells, revealing IC50 values in the low micromolar range (1.9 µg/mL), demonstrating significant potential compared to standard treatments like doxorubicin (IC50 = 3.23 µg/mL) .

- Antimicrobial Efficacy : In another investigation, derivatives showed strong activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, indicating a broad spectrum of antimicrobial action .

Q & A

Q. What is the standard synthetic route for Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via condensation of 4-bromo-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol, catalyzed by citric acid. After 24 hours at room temperature, the crude product is purified via silica column chromatography with a cyclohexane/ethyl acetate gradient (40–70%), yielding 26% . To optimize yields:

- Reagent stoichiometry: Ensure a 1:1 molar ratio of diamine to diethyl 2-oxomalonate.

- Catalyst loading: Citric acid (15 mol%) improves cyclization efficiency.

- Purification: Optimize solvent gradients to reduce losses during column chromatography.

Lower yields compared to the 6-bromo isomer (33%) may arise from steric hindrance or electronic effects at the 7-position .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

- NMR spectroscopy: H and C NMR identify the quinoxaline core, ethyl ester group ( ~1.3 ppm for CH, ~4.3 ppm for CH), and bromine substituent (deshielded aromatic protons).

- Mass spectrometry (MS): Molecular ion peaks ([M+H]) confirm the molecular weight (CHBrNO, MW 313.1).

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELX software .

Advanced Research Questions

Q. What factors influence regioselectivity in the synthesis of brominated quinoxaline derivatives?

Methodological Answer: Regioselectivity in brominated quinoxalines depends on:

- Substituent effects: Electron-withdrawing groups (e.g., Br) direct electrophilic substitution to specific positions. Steric hindrance at the 7-position may reduce yields compared to 6-bromo isomers .

- Reaction conditions: Acidic catalysts (e.g., citric acid) favor cyclization but may alter tautomeric equilibria (enol-keto forms), affecting reactivity .

- Validation: Use DFT calculations to model electronic environments and predict regioselectivity.

Q. How can N-alkylation modify the pharmacological properties of quinoxaline derivatives?

Methodological Answer: N-alkylation introduces functional groups to enhance bioactivity (e.g., kinase inhibition):

- Reagents: Use dialkylzinc (e.g., EtZn) or Grignard reagents for selective alkylation at the 3-oxo position .

- Protecting groups: Methyl or benzyl groups improve solubility and stability.

- Biological evaluation: Screen modified derivatives against targets (e.g., Pim-1/2 kinases) using enzymatic assays .

Q. What role does tautomerism play in the stability and reactivity of 3-oxo-3,4-dihydroquinoxaline derivatives?

Methodological Answer:

- Enol-keto tautomerism: The labile hydrogen at the 3-oxo position enables interconversion between enol (O–H) and keto (C=O) forms, affecting coordination chemistry (e.g., metal complexation with Cd) .

- Characterization: IR spectroscopy identifies tautomeric forms (enol: broad O–H stretch ~3200 cm; keto: C=O stretch ~1700 cm).

- Implications: Tautomer stability influences hydrogen-bonding networks in crystals, resolved via SHELXL refinement .

Q. How can computational methods guide the design of quinoxaline-based inhibitors?

Methodological Answer:

- Molecular docking: Use software (e.g., AutoDock) to predict binding modes to targets like EGFR or COX-2. Focus on interactions between the bromine substituent and hydrophobic pockets .

- QSAR studies: Correlate substituent electronic properties (Hammett constants) with inhibitory activity.

- Validation: Synthesize top candidates and test via in vitro assays (e.g., IC determination) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。